molecular formula C16H13NO4S B4941473 (2-oxo-1H-quinolin-8-yl) 4-methylbenzenesulfonate

(2-oxo-1H-quinolin-8-yl) 4-methylbenzenesulfonate

Cat. No.: B4941473
M. Wt: 315.3 g/mol
InChI Key: WKWHTSSNVDOYRY-UHFFFAOYSA-N
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Description

(2-oxo-1H-quinolin-8-yl) 4-methylbenzenesulfonate is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

(2-oxo-1H-quinolin-8-yl) 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4S/c1-11-5-8-13(9-6-11)22(19,20)21-14-4-2-3-12-7-10-15(18)17-16(12)14/h2-10H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKWHTSSNVDOYRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC3=C2NC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-oxo-1H-quinolin-8-yl) 4-methylbenzenesulfonate typically involves the reaction of 2-oxo-1H-quinolin-8-ol with 4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

(2-oxo-1H-quinolin-8-yl) 4-methylbenzenesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can exhibit unique biological and chemical properties .

Scientific Research Applications

(2-oxo-1H-quinolin-8-yl) 4-methylbenzenesulfonate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound has been studied for its potential antimicrobial and anticancer activities.

    Medicine: Research has shown that quinoline derivatives can act as inhibitors of certain enzymes and receptors, making them potential candidates for drug development.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-oxo-1H-quinolin-8-yl) 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, inhibiting the replication and transcription processes. Additionally, the compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-1H-quinolin-8-yl benzenesulfonate
  • 2-oxo-1H-quinolin-8-yl 4-chlorobenzenesulfonate
  • 2-oxo-1H-quinolin-8-yl 4-nitrobenzenesulfonate

Uniqueness

(2-oxo-1H-quinolin-8-yl) 4-methylbenzenesulfonate is unique due to the presence of the 4-methylbenzenesulfonate group, which can influence its chemical reactivity and biological activity. This specific functional group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs .

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